4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one
CAS No.: 637753-40-3
Cat. No.: VC21447828
Molecular Formula: C19H14O3
Molecular Weight: 290.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637753-40-3 |
---|---|
Molecular Formula | C19H14O3 |
Molecular Weight | 290.3g/mol |
IUPAC Name | 4-(1-benzofuran-2-yl)-6-ethylchromen-2-one |
Standard InChI | InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3 |
Standard InChI Key | COSHDDBSEXFYGW-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Canonical SMILES | CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identifiers
4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one features a 2H-chromen-2-one core with a benzofuran substituent at position 4 and an ethyl group at position 6. Based on structurally similar compounds, we can infer several key properties of this molecule:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄O₃ |
Molecular Weight | Approximately 290.32 g/mol |
IUPAC Name | 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one |
Structural Features | Benzofuran core linked to chromenone with ethyl substituent |
The structure of this compound would be similar to 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one, which has a molecular weight of 292.3 g/mol , but with an ethyl group replacing the methoxy group.
Property | Expected Characteristics |
---|---|
Physical Appearance | Likely a crystalline solid |
Solubility | Probably soluble in organic solvents such as DMSO, acetone, and chloroform; limited water solubility |
Stability | Expected to be stable under normal laboratory conditions |
Reactivity | Potential for electrophilic substitution reactions on aromatic rings; susceptibility to nucleophilic attack at the lactone carbonyl |
The compound contains several functional groups that contribute to its chemical behavior, including the lactone group in the chromenone moiety, which can undergo ring-opening reactions under certain conditions. The benzofuran portion introduces additional reactivity patterns typical of this heterocyclic system.
Spectroscopic and Analytical Characterization
Spectroscopic Method | Expected Key Features |
---|---|
¹H-NMR | Signals for aromatic protons (7-8 ppm), ethyl group (triplet at ~1.2-1.3 ppm for CH₃, quartet at ~2.7-2.8 ppm for CH₂), and characteristic singlet for the C-3 proton of the chromenone |
¹³C-NMR | Carbonyl carbon signal (~160 ppm), aromatic and heterocyclic carbons (110-155 ppm), and ethyl carbon signals (~14 and 28 ppm) |
IR Spectroscopy | Characteristic absorption bands for C=O stretching (~1720 cm⁻¹), aromatic C=C stretching, and C-O stretching |
Mass Spectrometry | Molecular ion peak at m/z corresponding to molecular weight (~290), with fragmentation patterns typical of benzofuran and chromenone structures |
For related compounds, ¹H-NMR spectroscopy has been particularly useful in confirming structural features. For example, in similar benzofuran derivatives, the presence of characteristic signals corresponding to substituent groups has been reported .
Comparative Analysis with Similar Structures
A comparative analysis with structurally similar compounds can provide additional insights into the spectroscopic properties of 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one:
The ethyl substituent at position 6 may contribute to the compound's lipophilicity, potentially enhancing its cell membrane permeability and bioavailability compared to more polar analogs. This could be advantageous for certain therapeutic applications, though specific structure-activity relationships would need to be experimentally determined.
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